molecular formula C11H10BrNS B8713264 2-methyl-3-prop-2-ynyl-1,3-benzothiazol-3-ium;bromide CAS No. 64225-37-2

2-methyl-3-prop-2-ynyl-1,3-benzothiazol-3-ium;bromide

Cat. No.: B8713264
CAS No.: 64225-37-2
M. Wt: 268.17 g/mol
InChI Key: LDIQYTLLPVOKCA-UHFFFAOYSA-M
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Description

2-methyl-3-prop-2-ynyl-1,3-benzothiazol-3-ium;bromide is a chemical compound that belongs to the class of benzothiazolium salts. These compounds are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-prop-2-ynyl-1,3-benzothiazol-3-ium;bromide typically involves the reaction of 2-methylbenzothiazole with propargyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the presence of a base like potassium carbonate to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-prop-2-ynyl-1,3-benzothiazol-3-ium;bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazolium salt to its corresponding benzothiazoline derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents such as tetrahydrofuran (THF) or diethyl ether.

Major Products Formed

    Nucleophilic Substitution: The major products are the corresponding substituted benzothiazolium salts.

    Oxidation: The major products are sulfoxides or sulfones.

    Reduction: The major product is the benzothiazoline derivative.

Scientific Research Applications

2-methyl-3-prop-2-ynyl-1,3-benzothiazol-3-ium;bromide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-3-prop-2-ynyl-1,3-benzothiazol-3-ium;bromide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazolium, 1,3-di-2-propyn-1-yl-, bromide (11): This compound has a similar structure but contains a benzimidazole ring instead of a benzothiazole ring.

    2-Methyl-3-sulfobutyl-5-trifluoromethyl-benzimidazolium inner salt: Another related compound with different substituents on the benzimidazole ring.

Uniqueness

2-methyl-3-prop-2-ynyl-1,3-benzothiazol-3-ium;bromide is unique due to its specific substitution pattern and the presence of the propynyl group. This structural feature imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science.

Properties

CAS No.

64225-37-2

Molecular Formula

C11H10BrNS

Molecular Weight

268.17 g/mol

IUPAC Name

2-methyl-3-prop-2-ynyl-1,3-benzothiazol-3-ium;bromide

InChI

InChI=1S/C11H10NS.BrH/c1-3-8-12-9(2)13-11-7-5-4-6-10(11)12;/h1,4-7H,8H2,2H3;1H/q+1;/p-1

InChI Key

LDIQYTLLPVOKCA-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C2=CC=CC=C2S1)CC#C.[Br-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

14.9 g of 2-methylbenzothiazole and 12.5 g of propargyl bromide were heated at 80 to 100° C on a hot water bath for 3 hours. The precipitated crystals were washed with acetone to obtain 18.5 g of 2-methyl-3-propargylbenzothiazolium bromide, m.p. 214°- 215° C.
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One

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